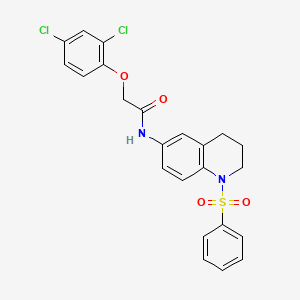

2-(2,4-dichlorophenoxy)-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

Description

Properties

IUPAC Name |

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(2,4-dichlorophenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20Cl2N2O4S/c24-17-8-11-22(20(25)14-17)31-15-23(28)26-18-9-10-21-16(13-18)5-4-12-27(21)32(29,30)19-6-2-1-3-7-19/h1-3,6-11,13-14H,4-5,12,15H2,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZTBKILXDDWOBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl)N(C1)S(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20Cl2N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

Compound A is characterized by the following structural features:

- Dichlorophenoxy group : This moiety contributes to the compound's lipophilicity and potential herbicidal properties.

- Phenylsulfonyl group : This functional group is often associated with increased biological activity due to its ability to form strong interactions with biological targets.

- Tetrahydroquinoline core : This bicyclic structure is known for various pharmacological effects, including analgesic and anti-inflammatory properties.

The biological activity of Compound A can be attributed to its interaction with specific receptors and enzymes in biological systems. Research suggests that it may act as a selective ligand for sigma receptors, particularly the sigma-1 receptor (σ1R), which is involved in various physiological processes including pain modulation and neuroprotection .

Antinociceptive Effects

In studies assessing pain relief, Compound A has demonstrated significant antinociceptive effects. For instance, in formalin-induced nociception tests, administration of Compound A resulted in a notable reduction of pain responses in animal models. The effective dosage ranged from 10 to 300 µg/paw for local administration . This suggests its potential utility in treating inflammatory pain conditions.

Antimicrobial Activity

Preliminary studies indicate that Compound A exhibits antimicrobial properties. In vitro tests have shown effectiveness against various bacterial strains, although specific data on minimum inhibitory concentrations (MICs) remain to be fully elucidated .

Case Studies and Experimental Data

A comprehensive analysis of the biological activity of Compound A includes several key studies:

Toxicological Profile

Toxicity assessments are crucial for evaluating the safety profile of any new compound. Preliminary toxicity analyses suggest that Compound A exhibits low toxicity levels; however, detailed toxicological studies are necessary to confirm these findings and establish safe dosage parameters for potential therapeutic use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Chlorophenoxy Acetamide Derivatives

The 2,4-dichlorophenoxy group is a hallmark of synthetic auxins like 2,4-D (2,4-dichlorophenoxyacetic acid), which regulate plant growth by mimicking indole-3-acetic acid (IAA) . Compared to 2,4-D, the target compound replaces the carboxylic acid with an acetamide group and introduces a sulfonylated tetrahydroquinoline moiety. This substitution likely alters its solubility, bioavailability, and receptor-binding specificity. For instance:

The tetrahydroquinoline scaffold may enhance interactions with eukaryotic enzymes, as seen in related sulfur-containing acetamides (e.g., DICA, a caspase inhibitor) .

Sulfonamide-Tetrahydroquinolinyl Acetamides

The phenylsulfonyl group distinguishes the target compound from analogs like 2-(4-chlorophenoxy)-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide (CAS 946212-58-4, ). Key differences include:

The methoxy group in CAS 946212-58-4 may improve metabolic stability, whereas the phenylsulfonyl group in the target compound could enhance hydrophobic interactions in binding pockets .

Heterocyclic Acetamide Analogs

Compounds such as 2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide (CAS 523990-92-3, ) highlight the role of heterocyclic diversity. While the target compound uses a tetrahydroquinoline core, CAS 523990-92-3 incorporates a dihydroquinolinone-thioether linkage, which may confer distinct electronic properties and redox activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.